molecular formula C12H11NO2 B8814407 3-allylquinoline-2,4-diol

3-allylquinoline-2,4-diol

Cat. No.: B8814407
M. Wt: 201.22 g/mol
InChI Key: RBJWVYAOEWLLGM-UHFFFAOYSA-N
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Description

3-Allylquinoline-2,4-diol is a heterocyclic compound that belongs to the quinoline family. . The structure of this compound consists of a quinoline ring system with an allyl group at the 3-position and hydroxyl groups at the 2- and 4-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allylquinoline-2,4-diol can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between aniline derivatives and carbonyl compounds . Another method is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic aldehyde in the presence of a base . These reactions typically require specific conditions such as the use of catalysts, solvents, and controlled temperatures to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more environmentally friendly and sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Allylquinoline-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions include quinones, tetrahydroquinoline derivatives, and substituted quinoline derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-hydroxy-3-prop-2-enyl-1H-quinolin-2-one

InChI

InChI=1S/C12H11NO2/c1-2-5-9-11(14)8-6-3-4-7-10(8)13-12(9)15/h2-4,6-7H,1,5H2,(H2,13,14,15)

InChI Key

RBJWVYAOEWLLGM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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